Bromocyclobutane

Descripción general

Descripción

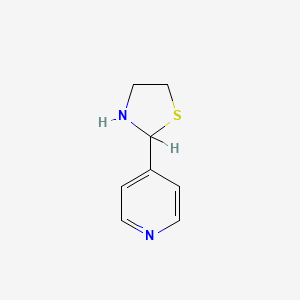

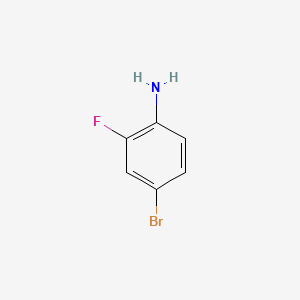

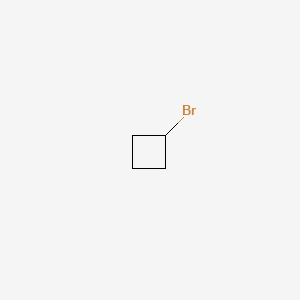

Bromocyclobutane is a chemical compound with the molecular formula C4H7Br . It has an average mass of 135.002 Da and a monoisotopic mass of 133.973099 Da .

Synthesis Analysis

While specific synthesis methods for Bromocyclobutane were not found in the search results, it’s worth noting that similar compounds, such as Bicyclobutanes, have been synthesized and studied for over 50 years . New approaches for preparing, functionalizing, and using such compounds in “strain-release” transformations have positioned them to be powerful synthetic workhorses .Molecular Structure Analysis

The Bromocyclobutane molecule contains a total of 12 bonds. There are 5 non-H bonds and 1 four-membered ring . The carbon atoms in the chemical structure of Bromocyclobutane are implied to be located at the corners and hydrogen atoms attached to carbon atoms are not indicated – each carbon atom is considered to be associated with enough hydrogen atoms to provide the carbon atom with four bonds .Physical And Chemical Properties Analysis

Bromocyclobutane is a liquid with a refractive index of 1.479 (lit.) . It has a boiling point of 108 °C (lit.) and a density of 1.434 g/mL at 25 °C (lit.) .Aplicaciones Científicas De Investigación

Drug Design and Development

The cyclobutyl ring is a common motif in drug molecules. Bromocyclobutane serves as a key intermediate in the synthesis of cyclobutyl-containing drugs, which have applications across various therapeutic fields such as oncology, neurology, and pain management .

Cancer Treatment

Specifically, in the field of cancer treatment, cyclobutyl-containing platinum-based anticancer drugs have shown remarkable success. Bromocyclobutane derivatives are used to create these compounds, which play a crucial role in the development of new cancer therapies .

Photodissociation Dynamics Study

In physical chemistry, Bromocyclobutane is used to study photodissociation dynamics. The compound’s behavior when exposed to light at certain wavelengths provides insights into the dissociation processes of organic molecules .

Strain-Release Transformations

Organic chemists utilize Bromocyclobutane in strain-release transformations. The high strain energy of the molecule can be harnessed to drive reactions that form new bonds, leading to the synthesis of complex organic structures .

Bioconjugation

The strained cyclobutane ring can act as a covalent warhead in bioconjugation applications. This allows for the creation of targeted drug delivery systems where the drug is covalently attached to a targeting moiety, enhancing the efficacy of the therapeutic .

Safety And Hazards

Bromocyclobutane is a highly flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It should be used only in well-ventilated areas and personal protective equipment should be worn when handling it .

Direcciones Futuras

While specific future directions for Bromocyclobutane were not found in the search results, it’s worth noting that similar compounds, such as Bicyclobutanes, have seen a resurgence of interest due to their potential as bioisosteres, high fraction of sp3 carbons, and limited appearance in the patent literature . They have transitioned from curiosities of physical organic chemistry to modular building blocks for synthesis .

Propiedades

IUPAC Name |

bromocyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7Br/c5-4-2-1-3-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVUSQIDCZRUKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196010 | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Bromocyclobutane | |

CAS RN |

4399-47-7 | |

| Record name | Bromocyclobutane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4399-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromocyclobutane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004399477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromocyclobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bromocyclobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.302 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of bromocyclobutane?

A1: Bromocyclobutane, also known as cyclobutyl bromide, has the molecular formula C4H7Br and a molecular weight of 135.00 g/mol.

Q2: What spectroscopic techniques have been used to characterize bromocyclobutane?

A2: Several spectroscopic techniques have been employed to study bromocyclobutane, including:

- Infrared (IR) spectroscopy: Used to identify functional groups and study vibrational modes, including the ring-puckering vibration. [, , , ]

- Raman spectroscopy: Provides complementary information to IR, particularly useful for studying low-frequency vibrations like ring-puckering. [, , , ]

- Microwave spectroscopy: Allows for precise determination of structural parameters like bond lengths and angles. []

- Far-infrared spectroscopy: Used to study low-frequency vibrations, including ring-puckering modes, in detail. [, ]

- UV Spectroscopy: Used to track the formation of 1,3-butadiene during photodissociation experiments. []

Q3: What is the significance of the ring-puckering vibration in bromocyclobutane?

A3: The ring-puckering vibration is a low-frequency vibrational mode that reflects the non-planarity of the cyclobutane ring. Studies using far-infrared and Raman spectroscopy have shown that bromocyclobutane exists in two conformations – equatorial and axial – with the equatorial conformer being more stable due to the bromine atom occupying a less sterically hindered position. [, , , ]

Q4: What structural insights were gained from the microwave spectrum of bromocyclobutane?

A4: Microwave spectroscopy studies provided precise structural parameters for bromocyclobutane, including bond distances and angles. These studies confirmed a non-planar structure with a dihedral angle of 29°22′, indicating a puckered conformation. []

Q5: Have there been any ab initio studies on the structure and conformational stability of bromocyclobutane?

A5: Yes, ab initio calculations have been used to investigate the structure and conformational stability of bromocyclobutane. [, ] These studies provide theoretical insights into the energy differences between conformers and support the experimental findings regarding the preference for the equatorial conformation.

Q6: What are the main reaction pathways observed in the thermal decomposition of bromocyclobutane?

A6: Thermal decomposition of bromocyclobutane primarily proceeds via HBr elimination, yielding 1,3-butadiene. This unimolecular reaction is consistent with a four-center transition state. Notably, the ring-cleavage pathway leading to ethylene and vinyl bromide was not observed in these studies. []

Q7: How does the laser-induced photodissociation of bromocyclobutane proceed?

A7: Pulsed CO2 laser-induced photodissociation of bromocyclobutane, sensitized by SF6, results in two primary dissociation channels. The major pathway (>90%) involves HBr elimination, yielding vibrationally excited 1,3-butadiene. The minor channel involves ring cleavage, producing vinyl bromide and ethylene. []

Q8: Can bromocyclobutane undergo anodic oxidation?

A8: Yes, electrochemical studies demonstrate that bromocyclobutane undergoes anodic oxidation in acetonitrile, leading to the formation of N-cyclobutylacetamide as the sole product. This reaction highlights the distinct reactivity of bromocyclobutane compared to larger cyclic bromides. []

Q9: What is the Reformatsky reaction, and how does it apply to bromocyclobutane derivatives?

A9: The Reformatsky reaction involves the reaction of α-haloesters with carbonyl compounds in the presence of zinc metal. Studies have explored the Reformatsky reaction using methyl 1-bromocyclobutanecarboxylate, highlighting its potential in organic synthesis. [, ]

Q10: Can bromocyclobutane be used as a precursor for other cyclobutyl derivatives?

A10: Yes, bromocyclobutane can be converted into other valuable cyclobutyl derivatives. For instance, it can be transformed into the corresponding Grignard reagent, which can further react with various electrophiles. Additionally, stereoselective transformations, such as the Mitsunobu reaction, can be employed to obtain specific isomers of substituted cyclobutanols from bromocyclobutane. []

Q11: What is the role of bromocyclobutane in the synthesis of bicyclo[1.1.1]pentane?

A11: The reaction of 3-bromocyclobutane-1-methyl bromide with sodium metal can lead to the formation of bicyclo[1.1.1]pentane. This reaction showcases the potential of bromocyclobutane derivatives in constructing complex cyclic systems. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.